1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with benzyl and benzylamino groups at the 1 and 3 positions, respectively. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
1-benzyl-3-(benzylamino)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-11-16(19-12-14-7-3-1-4-8-14)18(22)20(17)13-15-9-5-2-6-10-15/h1-11,19H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDDQSVGAILNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the condensation of benzylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction typically requires an organic solvent such as ethanol or dichloromethane and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution: The benzyl and benzylamino groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles or nucleophiles; in solvents such as dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antimicrobial properties. For instance, a series of related compounds synthesized via 1,3-dipolar cycloaddition reactions showed varying degrees of antibacterial activity against pathogenic bacteria and fungi. The evaluation included compounds characterized by techniques such as NMR and mass spectrometry, confirming their structural integrity and biological efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that certain pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Material Science
Polymeric Applications
In the realm of material science, this compound serves as an important precursor for the synthesis of novel polymers with enhanced mechanical properties. These polymers are being explored for applications in coatings and composites that require durability and resistance to environmental degradation .
Conductive Materials
The compound's unique electronic properties make it suitable for developing conductive materials. Research has shown that integrating this compound into polymer matrices can enhance their electrical conductivity, making them ideal candidates for applications in organic electronics and sensors .
Synthetic Intermediates
Versatile Building Block
this compound is utilized as a versatile building block in organic synthesis. Its structure allows for various functionalizations that can lead to the formation of complex molecules with diverse biological activities. This feature is particularly valuable in the pharmaceutical industry for the development of new drug candidates .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines showed promising results against multiple bacterial strains. The compounds were synthesized through a well-defined reaction pathway and evaluated for their antimicrobial efficacy using standard assays. Results indicated that some derivatives displayed potent activity comparable to established antibiotics .
Case Study 2: Anticancer Research
In another investigation, derivatives of this compound were tested against human cancer cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its cytotoxic effects on cancer cells while exhibiting minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with retinoic acid receptors or oxysterol receptors, influencing cellular processes such as differentiation and lipid metabolism .
Comparison with Similar Compounds
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: Shares a similar pyrrole core structure but with different substituents, leading to distinct biological activities.
Indole Derivatives: Indole and pyrrole share structural similarities, and both are important in medicinal chemistry.
Uniqueness: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest due to its diverse biological activities. This article synthesizes various research findings, case studies, and data tables related to its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
The presence of the benzyl and benzylamino groups contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A series of compounds synthesized from this base structure were tested against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives against five pathogenic bacteria and three fungal strains. The results indicated variable degrees of antimicrobial activity among the synthesized compounds. Notably, certain derivatives showed significant inhibition zones against:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings suggest that structural modifications can enhance antimicrobial potency.
Antitumor Activity
This compound has also been investigated for its potential as an antitumor agent. Research indicates that the compound can inhibit the growth of various cancer cell lines.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of colon cancer cell lines such as HCT-116 and SW-620. The compound's mechanism appears to involve interaction with key growth factor receptors:
| Cell Line | GI50 (µM) |
|---|---|
| HCT-116 | 0.8 |
| SW-620 | 1.0 |
Molecular docking studies revealed that these compounds could effectively bind to ATP-binding sites on EGFR and VEGFR2, suggesting a mechanism for their antitumor activity.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed in a series of experiments using human peripheral blood mononuclear cells (PBMCs). The results indicated that at lower concentrations, the compound did not induce significant cytotoxicity but showed promise in reducing inflammatory markers.
Experimental Findings
| Concentration (µg/mL) | Viability (%) |
|---|---|
| 10 | 98 |
| 50 | 95 |
| 100 | 79 |
These results indicate a potential therapeutic window for anti-inflammatory applications without significant toxicity at moderate doses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione?
- Methodology : Cyclization reactions are central to synthesizing pyrrolidine-2,5-dione derivatives. For example, base-assisted cyclization of substituted hydroxy-pyrrolidinones with amines (e.g., benzylamine) can yield the target compound. Reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield and purity. For instance, using palladium on carbon (Pd/C) under hydrogen gas (H₂) facilitates nitro group reduction in intermediates .
- Key Data :
| Starting Material | Reagents/Conditions | Yield | Ref. |
|---|---|---|---|
| 5-hydroxy-pyrrolidinone | Benzylamine, base, 80°C | 46–63% | |
| Nitro-substituted precursor | Pd/C, H₂, ethanol | ~70% (estimated) |
Q. How is the compound characterized structurally and functionally in academic research?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 5.14–5.25 ppm (dihydro-pyrrole protons) and δ 128–143 ppm (aromatic carbons) confirm the bicyclic core and benzyl substituents .
- FTIR : Absorbance at ~1750 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) .
- Mass Spectrometry : HRMS (ESI+) matches the molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodology :
- Catalyst Screening : Pd/C vs. Raney Ni for nitro reductions; Pd/C offers better selectivity for aromatic amines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions like over-alkylation .
Q. What computational tools are used to predict the compound’s reactivity or electronic properties?
- Methodology :
- DFT/TDDFT : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulates solvation effects on stability, aiding solvent selection .
- Case Study : TDDFT analysis of a related pyrrole derivative correlated UV-Vis absorption (λmax = 380 nm) with electronic transitions .
Q. How are contradictions in spectroscopic data resolved (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Decoupling Experiments : Isolate coupling interactions (e.g., J = 2.31 Hz in diastereotopic protons) .
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of benzyl groups) .
- X-ray Crystallography : Provides unambiguous bond-length/angle data to validate computational models .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodology :
- Crystal Growth : Slow evaporation of dichloromethane/hexane mixtures reduces disorder in the lattice .
- Cryoprotection : Flash-freezing crystals in liquid nitrogen minimizes solvent incorporation .
Data Contradiction Analysis
Q. How do researchers reconcile discrepancies between experimental and computational spectral data?
- Methodology :
- Error Analysis : Compare calculated (DFT) vs. experimental IR peaks; deviations >20 cm⁻¹ suggest conformational flexibility .
- Solvent Correction : Apply implicit solvent models (e.g., PCM) to computational data to match experimental NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
